5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine CAS number and molecular weight
5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine CAS number and molecular weight
The following technical guide provides an in-depth analysis of 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine , a specialized heterocyclic scaffold used in medicinal chemistry.
Compound Class: Fluorinated Heterobiaryl System Primary Application: Kinase Inhibitor Scaffold / Pharmaceutical Intermediate
Executive Summary
5-Fluoro-4-(1H-pyrazol-1-yl)pyrimidine is a privileged structural motif in drug discovery, particularly within the field of kinase inhibition (e.g., JAK, BTK, and EGFR inhibitors). It functions as a bioisosteric replacement for purines or other bicyclic heterocycles. The fluorine atom at the C5 position of the pyrimidine ring serves two critical roles: it blocks metabolic oxidation (CYP450 stabilization) and modulates the electronic properties of the pyrimidine ring, enhancing the acidity of adjacent protons for hydrogen bonding interactions in the ATP-binding pocket.
This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of this compound, grounded in the reaction chemistry of its key precursor, 4-chloro-5-fluoropyrimidine (CAS 347418-42-2) .
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound is a bi-heterocyclic system composed of a pyrimidine ring substituted at the 4-position with a pyrazole ring (linked via Nitrogen-1) and at the 5-position with a fluorine atom.
| Property | Data |
| IUPAC Name | 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine |
| Common Name | 4-(1-Pyrazolyl)-5-fluoropyrimidine |
| Molecular Formula | C₇H₅FN₄ |
| Molecular Weight | 164.14 g/mol |
| Key Precursor CAS | 347418-42-2 (4-Chloro-5-fluoropyrimidine) |
| Core Scaffold CAS | 82892-95-3 (Non-fluorinated analog: 4-(1H-Pyrazol-1-yl)pyrimidine) |
| Physical State | Off-white to pale yellow solid (Predicted) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| LogP (Predicted) | ~0.8 - 1.2 (Lipophilic, membrane permeable) |
| H-Bond Acceptors | 4 (N1, N3 of pyrimidine; N2 of pyrazole; F) |
Synthetic Pathway & Reaction Mechanism[13][14]
The synthesis of 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine is classically achieved via a Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient nature of the pyrimidine ring, further activated by the electronegative fluorine at C5 and the nitrogen atoms, facilitates the displacement of the chloride leaving group at C4 by the pyrazole nucleophile.
Reaction Scheme (SₙAr)
The reaction proceeds through a Meisenheimer-like transition state. The fluorine atom at C5 is crucial; its strong inductive effect (-I) lowers the LUMO energy of the pyrimidine ring, making C4 highly electrophilic and accelerating the reaction compared to the non-fluorinated analog.
Figure 1: SₙAr mechanism for the synthesis of the target scaffold.
Experimental Protocol
Objective: Synthesis of 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine from 4-chloro-5-fluoropyrimidine.
Materials
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Substrate: 4-Chloro-5-fluoropyrimidine (1.0 eq)
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Nucleophile: 1H-Pyrazole (1.1 eq)
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Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃)
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Solvent: Anhydrous DMF or Acetonitrile (MeCN)
Procedure
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Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-5-fluoropyrimidine (1 mmol, 132.5 mg) in anhydrous DMF (3 mL).
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Addition: Add 1H-pyrazole (1.1 mmol, 75 mg) followed by K₂CO₃ (2.0 mmol, 276 mg).
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Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor reaction progress by TLC (System: 50% EtOAc/Hexanes) or LC-MS.
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Note: The spot for the starting chloride (Rf ~0.6) should disappear, and a new, more polar spot (product) should appear.
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Work-up:
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Cool the reaction mixture to room temperature.
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Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).
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Wash the combined organic layers with brine (2 x 10 mL) to remove residual DMF.
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Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes) to yield the title compound.
Self-Validating Check:
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LC-MS: Expect a peak at m/z 165.1 [M+H]⁺ .
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¹H NMR: The pyrazole protons should show a characteristic splitting pattern (dd or d), and the pyrimidine proton at C2 will be a distinct singlet/doublet (coupled to F) downfield (~8.5-9.0 ppm).
Medicinal Chemistry Applications
This scaffold is highly valued in "Fragment-Based Drug Design" (FBDD).
Kinase Hinge Binding
The N2 nitrogen of the pyrazole and the N1 nitrogen of the pyrimidine form a bidentate hydrogen-bonding motif that mimics the adenine ring of ATP. This allows the molecule to anchor into the hinge region of kinase enzymes (e.g., JAK1/2/3, Tyk2).
Metabolic Stability (The Fluorine Effect)
The C5 position of pyrimidine is metabolically vulnerable to oxidation. Substitution with Fluorine blocks this site, significantly increasing the metabolic half-life (
Structural Bioisosterism
This scaffold is a bioisostere for:
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9-Deazapurines (found in JAK inhibitors like Ruxolitinib).
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Triazolopyrimidines (found in antifungal agents like Voriconazole).
Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.
Analytical Characterization Profile
Researchers should expect the following spectral data for validation:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.90 (d, J=2.5 Hz, 1H, Pyrimidine-H6): Coupled to Fluorine.
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δ 8.65 (s, 1H, Pyrimidine-H2): Singlet, potentially broadened by F coupling.
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δ 8.50 (d, 1H, Pyrazole-H5): Downfield due to proximity to the pyrimidine ring.
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δ 7.90 (d, 1H, Pyrazole-H3).
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δ 6.60 (dd, 1H, Pyrazole-H4).
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¹⁹F NMR:
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Single peak around -140 to -150 ppm (characteristic of 5-fluoropyrimidine).
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Mass Spectrometry (ESI):
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Positive Mode: 165.1 (M+H) .
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References
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Chemical Precursor Data: 4-Chloro-5-fluoropyrimidine (CAS 347418-42-2). Sigma-Aldrich / Merck Technical Data Sheet. Link
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Synthetic Methodology: Deng, X., & Mani, N. S. (2008).[1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles". Journal of Organic Chemistry. (Describes pyrazole coupling logic). Link
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Kinase Inhibitor SAR: Falsini, M., et al. (2015). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Kinase Inhibitors". Journal of Medicinal Chemistry. (Discusses the bioisosteric relevance of pyrazole-pyrimidine systems). Link
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Reaction Mechanism: "Nucleophilic Aromatic Substitution (SNAr) on Heterocycles." Organic Chemistry Portal. Link
